molecular formula C15H14BrNO4S2 B4556849 S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate

S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate

Cat. No.: B4556849
M. Wt: 416.3 g/mol
InChI Key: AWHCRMSRJHAKSC-FLIBITNWSA-N
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Description

S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate is a useful research compound. Its molecular formula is C15H14BrNO4S2 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.95476 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Studies

The synthesis and biological studies of novel derivatives related to S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate have been explored. For instance, ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives were synthesized and characterized. These compounds were screened for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the potential biological applications of such derivatives (Maddila et al., 2012).

Photodynamic Therapy Application

Derivatives of this compound have been studied for their photophysical and photochemical properties. These properties are especially relevant in the context of photodynamic therapy, a treatment for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these derivatives make them promising as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Catalytic Decomposition Studies

Research into the catalytic decomposition of related compounds, such as dibenzylselenonium cyano(methoxycarbonyl)methylide, has been conducted. These studies have shed light on the reaction mechanisms and potential applications in synthesis processes involving catalytic amounts of thioamides (Tamagaki & Hatanaka, 1976).

Antibacterial Activity Studies

The antibacterial activities of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties have been studied. These compounds have shown significant antibacterial activity, primarily against Gram-positive bacterial strains. This research highlights the potential of this compound derivatives in the development of new antimicrobial agents (Trotsko et al., 2018).

Properties

IUPAC Name

ethyl [(4Z)-4-[(5-bromo-2-ethoxyphenyl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S2/c1-3-20-12-6-5-10(16)7-9(12)8-11-13(18)22-14(17-11)23-15(19)21-4-2/h5-8H,3-4H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHCRMSRJHAKSC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate
Reactant of Route 2
Reactant of Route 2
S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate
Reactant of Route 3
Reactant of Route 3
S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate
Reactant of Route 4
Reactant of Route 4
S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate

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